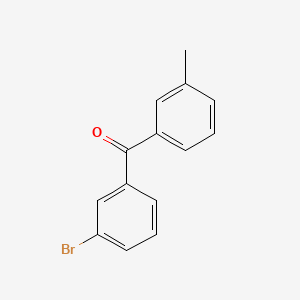

3-Bromo-3'-methylbenzophenone

描述

Contextualization within Substituted Benzophenone (B1666685) Chemistry

Benzophenones are a class of organic compounds characterized by a diarylketone core. The parent compound, benzophenone, is a well-known building block in organic chemistry. wikipedia.org Substituted benzophenones, which have additional functional groups on their phenyl rings, exhibit a wide range of chemical and physical properties. These substitutions can influence the molecule's reactivity, electronic properties, and steric hindrance, making them valuable for various applications.

The substitution pattern in 3-Bromo-3'-methylbenzophenone, with a bromine at the meta-position of one phenyl ring and a methyl group at the meta-position of the other, is a key determinant of its chemical behavior. The bromine atom acts as an electron-withdrawing group through induction, while the methyl group is weakly electron-donating. This specific arrangement influences the reactivity of the carbonyl group and the aromatic rings in electrophilic and nucleophilic reactions.

Substituted benzophenones are integral to various fields. For instance, they are used in the synthesis of covalent organic frameworks (COFs), where their derivatives can act as protected amine monomers. rsc.orgrsc.org They are also investigated for their potential in materials science and medicinal chemistry. The diverse applications of substituted benzophenones underscore the importance of studying specific derivatives like this compound to understand how different substitution patterns affect molecular properties and potential uses.

Significance as a Research Target in Organic Synthesis and Related Disciplines

This compound serves as a valuable intermediate and building block in organic synthesis. The presence of two distinct functionalized phenyl rings allows for selective chemical transformations. The bromo-substituent can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This versatility enables the synthesis of more complex molecular architectures.

The carbonyl group can undergo typical ketone reactions, including reduction to a secondary alcohol, reductive amination, and addition of organometallic reagents. These transformations provide pathways to a diverse range of other compounds. The methyl group can also be a site for chemical modification, for example, through oxidation to a carboxylic acid.

The unique combination of these reactive sites makes this compound a target for the development of novel synthetic methodologies and the construction of molecules with potential applications in fields such as medicinal chemistry and materials science.

Overview of Academic Inquiry Trajectories for this compound

Academic research involving this compound has primarily focused on its synthesis and its use as a precursor for other organic molecules. While specific studies on this exact compound are not extensively detailed in publicly available literature, the general reactivity patterns of substituted benzophenones provide a framework for its likely research trajectories.

Investigations into similar substituted benzophenones often explore their photochemical properties. Benzophenones are known to undergo photoreduction in the presence of a hydrogen donor. oregonstate.edu Research on related compounds like 4-bromo-4'-methylbenzophenone (B1273618) has examined its photoreduction quantum efficiency. oregonstate.edu It is plausible that this compound could be a subject of similar photophysical studies to understand the influence of the meta-substitution pattern on its excited-state behavior.

Furthermore, the synthesis of various heterocyclic compounds often utilizes benzophenone derivatives as starting materials. acs.org The functional groups on this compound make it a potential candidate for the synthesis of novel heterocyclic systems.

Chemical and Physical Properties

Below is a table summarizing the key chemical identifiers and properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | (3-bromophenyl)(3-methylphenyl)methanone | bldpharm.com |

| CAS Number | 844879-24-9 | thsci.comriekemetals.comchemicalbook.comhoweipharm.comchemicalbook.com |

| Molecular Formula | C14H11BrO | thsci.comriekemetals.comchemicalbook.comhoweipharm.comchemicalbook.com |

| Molecular Weight | 275.14 g/mol | chemicalbook.comchemicalbook.com |

| MDL Number | MFCD06201457 | thsci.comriekemetals.comhoweipharm.com |

Structure

3D Structure

属性

IUPAC Name |

(3-bromophenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWRTCSPNXUZJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373715 | |

| Record name | 3-Bromo-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844879-24-9 | |

| Record name | (3-Bromophenyl)(3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Bromo 3 Methylbenzophenone

Established Reaction Pathways for 3-Bromo-3'-methylbenzophenone Construction

The formation of the central carbonyl bridge between the two substituted aromatic rings is the cornerstone of synthesizing this compound. Friedel-Crafts acylation stands out as a primary and versatile method, while other carbon-carbon bond-forming reactions provide alternative routes.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones, including substituted benzophenones. oup.com This electrophilic aromatic substitution reaction typically involves the reaction of an acyl halide or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of this compound, two main variations of this approach are conceivable:

Acylation of Toluene (B28343) with 3-Bromobenzoyl Chloride: In this pathway, 3-bromobenzoyl chloride acts as the acylating agent, and toluene serves as the aromatic substrate. The presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for activating the acyl chloride. smolecule.com The reaction is typically performed under anhydrous conditions to prevent catalyst deactivation and hydrolysis of the acyl chloride. smolecule.com The electrophilic acylium ion, generated in situ, then attacks the toluene ring. The methyl group on toluene is an ortho-, para-director, meaning the acylation will predominantly occur at the positions ortho and para to the methyl group. To obtain the desired 3'-methyl product, separation of the resulting isomers would be necessary.

Acylation of Bromobenzene (B47551) with 3-Methylbenzoyl Chloride: Alternatively, 3-methylbenzoyl chloride can be used to acylate bromobenzene. In this scenario, the bromine atom on the bromobenzene ring is a deactivating but ortho-, para-directing group. The acylation would therefore be expected to yield a mixture of isomers, with the desired meta-acylation product being a minor component.

The choice of reactants and the specific reaction conditions, such as the nature of the Lewis acid, solvent, and temperature, can significantly influence the yield and isomeric distribution of the products. While traditional Lewis acids like AlCl₃ are effective, research into more environmentally benign and recyclable catalysts, such as certain metal triflates, is an ongoing area of interest in Friedel-Crafts chemistry. smolecule.com

| Reactant 1 | Reactant 2 | Catalyst | Key Considerations |

| Toluene | 3-Bromobenzoyl Chloride | AlCl₃ | The methyl group directs acylation to ortho and para positions, requiring isomer separation. |

| Bromobenzene | 3-Methylbenzoyl Chloride | AlCl₃ | The bromo group directs acylation to ortho and para positions, making the meta product less favorable. |

Alternative Carbon-Carbon Bond Formation Methods

Beyond Friedel-Crafts reactions, other synthetic strategies can be employed to construct the diarylketone framework of this compound. These methods often involve multiple steps and offer alternative disconnections of the target molecule.

One prominent alternative is a Grignard-based synthesis . This approach typically involves the reaction of a Grignard reagent with a benzaldehyde (B42025) derivative, followed by oxidation of the resulting secondary alcohol. For this compound, this could entail:

Formation of a Grignard Reagent: 3-Bromophenylmagnesium bromide would be prepared by reacting 3-bromobromobenzene with magnesium metal in an anhydrous ether solvent.

Nucleophilic Addition: The prepared Grignard reagent would then be reacted with 3-methylbenzaldehyde. This nucleophilic addition to the carbonyl group of the aldehyde forms a secondary alcohol, (3-bromophenyl)(3'-methylphenyl)methanol, after an acidic workup.

Oxidation: The final step involves the oxidation of the secondary alcohol to the corresponding ketone, this compound. Various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, can be utilized for this transformation. chemicalbook.com

Another powerful tool for carbon-carbon bond formation is the Suzuki coupling reaction . This palladium-catalyzed cross-coupling reaction could be envisioned to form the biaryl ketone scaffold, potentially through the coupling of an appropriate arylboronic acid with an aryl halide, followed by the introduction of the carbonyl group. A plausible, albeit more complex, route could involve the coupling of 3-bromophenylboronic acid with a suitable 3-methyl-substituted aryl halide that already contains a precursor to the carbonyl group. core.ac.uk

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is pivotal for optimizing synthetic routes and predicting product outcomes. For the synthesis of this compound, mechanistic studies would focus on the intermediates and transition states of the key bond-forming steps.

Elucidation of Reaction Intermediates and Transition States

In the context of Friedel-Crafts acylation , the primary intermediate is the acylium ion, [R-C=O]⁺, which is generated by the interaction of the acyl chloride with the Lewis acid catalyst. This highly electrophilic species is then attacked by the π-electrons of the aromatic ring (either toluene or bromobenzene). This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the final benzophenone (B1666685) product. The regioselectivity of the reaction is determined by the stability of the possible sigma complexes, which is influenced by the electronic effects of the substituents already present on the aromatic ring.

For the Grignard-based synthesis , the key intermediate is the magnesium alkoxide formed after the nucleophilic addition of the Grignard reagent to the aldehyde. This intermediate is then protonated during the workup to yield the secondary alcohol. The subsequent oxidation step proceeds through its own set of intermediates, depending on the chosen oxidant. For instance, a Swern oxidation involves the formation of an alkoxysulfonium salt intermediate.

Reaction intermediates are often transient and difficult to isolate or observe directly. libretexts.org Computational methods, such as Density Functional Theory (DFT), can be valuable tools for modeling the structures and energies of these intermediates and the transition states that connect them, providing insights into the reaction pathway.

Kinetic Studies of Formational Processes

Kinetic studies provide quantitative data on reaction rates and can help to elucidate the mechanism by identifying the rate-determining step. For the Friedel-Crafts acylation, the rate of reaction is influenced by the concentration of the reactants and the catalyst, as well as the temperature. The electronic nature of the substituents on the aromatic ring also plays a crucial role; electron-donating groups like the methyl group in toluene increase the rate of reaction, while electron-withdrawing groups like the bromine atom in bromobenzene decrease the rate.

A kinetic study of the synthesis of this compound would involve systematically varying the concentrations of the reactants and catalyst and monitoring the reaction progress over time, for example, by using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The data obtained could be used to derive a rate law for the reaction, which provides mathematical evidence for the proposed mechanism. For instance, a rate law that is first order in the aromatic substrate, first order in the acyl chloride, and first order in the Lewis acid catalyst would be consistent with the generally accepted mechanism of Friedel-Crafts acylation.

Kinetic isotope effect studies, where a hydrogen atom is replaced by a deuterium (B1214612) atom at the site of substitution, can also provide mechanistic insights. In many electrophilic aromatic substitutions, the C-H bond breaking is not the rate-determining step, and thus a primary kinetic isotope effect is not observed.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. iciset.in Applying these principles to the synthesis of this compound would involve several considerations:

Atom Economy: The Friedel-Crafts acylation, while effective, often generates a significant amount of waste, particularly from the stoichiometric use of the Lewis acid catalyst and the subsequent aqueous workup. oup.com Developing catalytic versions of this reaction that use smaller amounts of a recyclable catalyst would improve the atom economy.

Use of Safer Solvents: Traditional solvents used in Friedel-Crafts reactions, such as dichloromethane (B109758) or nitrobenzene, are often toxic and environmentally harmful. The exploration of greener solvent alternatives, or even solvent-free reaction conditions, is a key aspect of green chemistry. smolecule.com Mechanochemical methods, which use mechanical force to drive reactions, offer a promising solvent-free approach. smolecule.com

Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating. wjpmr.com

Use of Renewable Feedstocks: While not directly applicable to the synthesis of this specific compound from common starting materials, a broader green chemistry perspective would encourage the development of synthetic routes that utilize renewable feedstocks.

Catalysis: The development of solid acid catalysts or other heterogeneous catalysts for Friedel-Crafts reactions can simplify product purification and allow for catalyst recycling, thereby reducing waste. iciset.in

Electrochemical methods also present a green alternative for synthesis. cardiff.ac.uk For instance, electro-carboxylation of aromatic ketones has been explored as a sustainable route. While not a direct synthesis of the benzophenone itself, such methods highlight the potential for greener transformations of related compounds.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Atom Economy and Waste Minimization Strategies

The synthesis of this compound, like any chemical process, benefits from strategies that maximize atom economy and minimize waste. Atom economy is a measure of the efficiency of a chemical reaction, representing the proportion of reactant atoms that are incorporated into the desired product. scispace.com The goal is to design synthetic routes where the majority of the starting materials are converted into the final product, with minimal generation of by-products. scispace.com

Waste minimization is a core principle of sustainable chemistry aimed at reducing the environmental footprint of chemical production. solubilityofthings.com Waste can include unreacted starting materials, by-products, and discarded solvents. solubilityofthings.com Several strategies can be employed to minimize waste in the synthesis of substituted benzophenones.

Key Strategies for Waste Minimization:

| Strategy | Description | Relevance to this compound Synthesis |

| Optimizing Reaction Conditions | Fine-tuning parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and reduced waste. solubilityofthings.com | In a Friedel-Crafts acylation to produce the target compound, optimizing the molar ratio of reactants and catalyst can prevent side reactions. |

| Solvent Management | Choosing the right solvent is crucial. When possible, solvent use should be minimized or replaced with greener alternatives. acs.org Distilling and reusing solvents can also significantly reduce waste. ucsc.eduorgsyn.org | Traditional Friedel-Crafts reactions often use volatile organic compounds (VOCs). Exploring solvent-free conditions or using recyclable green solvents is a key strategy. nih.gov |

| Material Management | Ordering only the necessary quantities of reagents, using precise measurement techniques to avoid spills, and maintaining a current chemical inventory helps prevent waste from expired or unused chemicals. ucsc.edu | This applies to all reagents used, including the 3-bromobenzoyl chloride or toluene precursors and the Lewis acid catalyst. |

| Process Design | Designing synthetic pathways with fewer steps and avoiding intermediate purifications when possible can drastically reduce the generation of waste. solubilityofthings.com | A direct and highly selective synthesis method is preferable to a multi-step process that may require protection and deprotection steps. |

A common metric for evaluating waste is the E-factor, which is the ratio of the mass of waste produced to the mass of the desired product. acs.org Another metric, process mass intensity (PMI), considers the total mass of all materials used (including water, solvents, and reagents) relative to the mass of the final active pharmaceutical ingredient (API). acs.org Applying these metrics helps chemists to design more sustainable synthetic routes.

Catalytic Approaches for Enhanced Efficiency and Selectivity

Traditionally, Friedel-Crafts acylations employ stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant corrosive and hazardous waste and are difficult to reuse. bombaytechnologist.inruc.dk Modern research focuses on developing more efficient, selective, and environmentally benign catalytic systems.

Comparison of Catalytic Systems for Benzophenone Synthesis:

| Catalyst Type | Examples | Advantages | Disadvantages |

| Traditional Lewis Acids | AlCl₃, FeCl₃, BF₃ ruc.dk | High reactivity, well-established procedures. | Require stoichiometric amounts, moisture sensitive, generate large amounts of corrosive waste, not reusable. ruc.dk |

| Green Lewis Acids | Bismuth Triflate (Bi(OTf)₃) ruc.dk | Highly efficient, water-tolerant, recyclable, effective under microwave irradiation for faster reactions and higher yields. ruc.dk | May require specific conditions for optimal performance. |

| Ionic Liquids (ILs) | [bmim]Cl/AlCl₃ bombaytechnologist.in | Act as both catalyst and green solvent, non-volatile, can be regenerated and reused. bombaytechnologist.in | Can be expensive and their synthesis may not always be "green". |

| Deep Eutectic Solvents (DES) | [CholineCl][ZnCl₂]₃ rsc.org | Dual function as catalyst and solvent, low cost, environmentally benign, reusable for multiple cycles without losing activity. rsc.org | May have limited substrate scope compared to traditional catalysts. |

| Phase Transfer Catalysts (PTC) | Tricaprylmethylammonium chloride sciensage.inforesearchgate.net | Enables reactions between reactants in different phases, leading to high selectivity and yields (over 90%) in the oxidation of benzhydrols to benzophenones. sciensage.inforesearchgate.netsciensage.info | The catalyst itself needs to be separated from the product mixture. |

The use of catalysts like bismuth triflate under microwave irradiation can dramatically shorten reaction times and improve yields. ruc.dk Similarly, deep eutectic solvents offer a promising green alternative, serving as both the catalyst and the reaction medium, simplifying the process and reducing waste. rsc.org Phase transfer catalysis has also been shown to be highly effective and selective for specific synthetic routes to benzophenones. sciensage.inforesearchgate.net

Exploration of Sustainable Solvents and Reaction Media

The choice of solvent is a major consideration in green chemistry, as solvents often constitute the largest portion of waste in a chemical process. acs.org Traditional Friedel-Crafts reactions frequently utilize volatile and often toxic chlorinated solvents like dichloromethane. rsc.org Research has therefore focused on finding safer and more sustainable alternatives.

Sustainable Alternatives to Traditional Solvents:

| Solvent/Medium | Example(s) | Advantages | Application in Benzophenone Synthesis |

| Bio-based Solvents | 3-Methoxybutan-2-one rsc.org | Derived from renewable resources, biodegradable, low toxicity, effective substitute for chlorinated solvents. rsc.org | Successfully used in a Friedel-Crafts acylation with a yield comparable to that in dichloromethane. rsc.org |

| Alcohols | Ethanol (B145695) hilarispublisher.comhilarispublisher.com | Green solvent derived from renewable resources, biodegradable. hilarispublisher.comhilarispublisher.com | Used as an alternative solvent for the photoreduction of benzophenone. hilarispublisher.comhilarispublisher.com |

| Ionic Liquids (ILs) | Various imidazolium-based salts bombaytechnologist.in | Negligible vapor pressure, can act as both solvent and catalyst, recyclable. bombaytechnologist.in | Used as a green medium for Friedel-Crafts acylation reactions. bombaytechnologist.in |

| Deep Eutectic Solvents (DES) | Choline chloride/Zinc chloride rsc.org | Inexpensive, biodegradable, and acts as both solvent and catalyst, simplifying the reaction setup and workup. rsc.org | Proven effective for the high-yield synthesis of ketones via Friedel-Crafts acylation. rsc.org |

| Solvent-Free Conditions | Microwave irradiation nih.govruc.dk | Eliminates solvent waste, can lead to faster reaction rates, higher yields, and easier product purification. nih.gov | Microwave-assisted, solvent-free benzoylation using a green catalyst like bismuth triflate is a highly efficient method. ruc.dk |

The ideal scenario in green chemistry is to perform reactions without any solvent. nih.gov When a solvent is necessary, water or benign alternatives like ethanol are preferred. nih.gov For reactions like Friedel-Crafts acylation, where anhydrous conditions are often required, innovative solutions like deep eutectic solvents or bio-based alternatives present a significant step towards sustainability. rsc.orgrsc.org

Strategies for Avoiding Unnecessary Derivatization in Synthetic Routes

The key to avoiding protecting groups is the development of highly chemoselective reactions that can target a specific functional group in a molecule while leaving other sensitive groups untouched. wordpress.comnih.gov

Approaches to Protecting-Group-Free Synthesis:

Exploiting Innate Reactivity: Designing a synthesis that takes advantage of the inherent differences in the reactivity of functional groups present in the starting materials can eliminate the need for protection. rsc.org For the synthesis of this compound, this could involve a direct Friedel-Crafts acylation where the catalyst and conditions are chosen to favor acylation at the desired position without reacting with the bromo or methyl substituents.

Development of Novel, Selective Reactions: A significant area of research is dedicated to creating new synthetic methods with high selectivity. wordpress.com For instance, organocatalyzed benzannulation reactions have been developed for the highly selective synthesis of other functionalized benzophenone frameworks under green conditions. rsc.org

Biocatalysis: Enzymes are highly specific catalysts that can often react with one site on a complex molecule without affecting other parts. acs.org This specificity frequently eliminates the need for protecting groups. While not yet standard for this specific compound, the development of enzymes for selective acylation is a promising field.

By focusing on direct and selective bond-forming reactions, chemists can design more elegant and efficient synthetic routes. This approach not only improves the atom economy and reduces waste but also saves time and resources, aligning with the ultimate goal of an "ideal synthesis". nih.gov

Reactivity and Transformational Chemistry of 3 Bromo 3 Methylbenzophenone

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to one of the phenyl rings is a key site for reactivity, particularly in nucleophilic aromatic substitution (SNAAr) reactions. Although the phenyl ring is generally resistant to nucleophilic attack, the presence of the electron-withdrawing carbonyl group can facilitate such reactions under appropriate conditions. The bromine atom can be displaced by various nucleophiles, such as amines or cyanide ions, to introduce new functional groups onto the benzophenone (B1666685) scaffold. smolecule.comscholaris.ca The reactivity of the bromine atom in these substitution reactions is a critical feature for the functionalization of the molecule.

Electrophilic Aromatic Substitution Pathways on the Benzophenone Core

Electrophilic aromatic substitution (EAS) reactions on the benzophenone core are influenced by the directing effects of the existing substituents. The carbonyl group is a deactivating group and a meta-director. The methyl group on the second phenyl ring is an activating group and an ortho-, para-director. The bromine atom is a deactivating but ortho-, para-directing group.

Therefore, further electrophilic substitution will occur on the more activated ring, the one bearing the methyl group, at positions ortho and para to the methyl group. If harsher conditions are used, substitution may occur on the bromine-containing ring, directed to the positions ortho and para to the bromine and meta to the carbonyl group. Friedel-Crafts acylation is a common method for synthesizing benzophenone derivatives, involving the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst. smolecule.comsmolecule.com

Oxidation and Reduction Chemistry of the Carbonyl Moiety

The carbonyl group of 3-Bromo-3'-methylbenzophenone is susceptible to both oxidation and reduction.

Reduction: The ketone can be reduced to a secondary alcohol (benzhydrol derivative). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com For instance, selective reduction of the ketone in a related spirocyclic benzophenone yields the corresponding benzhydrol.

Oxidation: While the carbonyl group itself is resistant to further oxidation under standard conditions, the adjacent methyl group can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert the methyl group into a carboxylic acid. smolecule.com

Carbon-Carbon Coupling Reactions Involving this compound

The presence of the bromine atom makes this compound an excellent substrate for various palladium-catalyzed carbon-carbon bond-forming reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming biaryl compounds. fishersci.es In this reaction, the bromine atom of this compound is coupled with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. fishersci.es This reaction is highly efficient for creating a new carbon-carbon bond at the 3-position of the benzophenone core. acs.orguzh.ch The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield. researchgate.net

| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 3-Phenyl-3'-methylbenzophenone | ~75% | |

| Aryl Halide | Aryl Boronic Acid | PdCl₂(dppf) | Ag₂CO₃ | MeCN | Biaryl Product | up to 97% | uzh.ch |

While specific studies on the dimerization and oligomerization of this compound are not extensively detailed in the provided results, benzophenones, in general, can undergo photochemical dimerization. Upon UV irradiation, benzophenone can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor to form a ketyl radical. Two of these radicals can then couple to form a benzopinacol (B1666686), a dimeric structure. smolecule.com It is plausible that this compound could undergo similar photochemical dimerization reactions.

Photochemical Transformations of this compound

The benzophenone core is a well-known photosensitizer. iastate.eduasau.ru Upon absorption of UV light, it can be promoted to an excited singlet state, which then undergoes efficient intersystem crossing to a longer-lived triplet state. smolecule.comunipv.it This triplet state is a key intermediate in various photochemical reactions.

One of the primary photochemical transformations is photoreduction, which can lead to the formation of benzopinacol derivatives through a dimerization process as described above. smolecule.comfishersci.es The efficiency of this photoreduction can be quantified by its quantum yield. oregonstate.edu The substituents on the benzophenone rings, such as the bromine and methyl groups in this case, can influence the photophysical properties and the course of the photochemical reactions. smolecule.comsmolecule.com The application of photochemistry in synthesis is a growing field, offering green and efficient methods for chemical transformations. unipd.itacs.org

Mechanisms of Photoreduction and Substituted Pinacol Formation

The photoreduction of benzophenones is a foundational reaction in molecular photochemistry, typically initiated by the absorption of ultraviolet light. core.ac.ukresearchgate.net The process commences with the excitation of the benzophenone molecule from its ground state (S₀) to an excited singlet state (S₁). Due to the small energy gap between the singlet and triplet states, benzophenones undergo highly efficient intersystem crossing (ISC) to the triplet state (T₁). core.ac.ukoregonstate.edu The triplet excited state, often characterized as having n-π* character, behaves like a diradical and is the primary species responsible for the subsequent chemical transformations. core.ac.uk

In the presence of a hydrogen-donating solvent, such as an alcohol, the triplet-state benzophenone abstracts a hydrogen atom, leading to the formation of two radical intermediates: a benzhydrol-like ketyl radical and a radical derived from the solvent. core.ac.ukresearchgate.net The primary photoreduction step for a generic benzophenone (BP) in the presence of a hydrogen donor (R-H) can be summarized as:

Excitation and Intersystem Crossing: BP + hν → ¹BP* → ³BP*

Hydrogen Abstraction: ³BP* + R-H → BP•-OH + R•

The resulting ketyl radicals are key intermediates in the formation of pinacols. Two ketyl radicals can subsequently couple in a termination step to form a substituted benzopinacol, a 1,2-diol. researchgate.net This dimerization is a characteristic outcome of benzophenone photoreduction.

For substituted benzophenones like this compound, this general mechanism holds, particularly in organic solvents where photoreduction of the carbonyl moiety is the predominant reaction. nih.gov Studies on the closely related isomer, 4-Bromo-4'-methylbenzophenone (B1273618), have quantitatively demonstrated its ability to undergo photoreduction to form the corresponding substituted benzopinacol upon irradiation with UV light. oregonstate.edu This transformation involves the dimerization of two ketone molecules following the initial photochemical activation. smolecule.com

Research conducted at Oregon State University provides quantitative data on the photoreduction efficiency of a related isomer, highlighting the viability of this pathway.

| Compound | Irradiation Wavelength | Photoreduction Quantum Efficiency (Φ) | Product | Source |

|---|---|---|---|---|

| 4-Bromo-4'-methylbenzophenone | 350 nm | 7.75% | Substituted Benzpinacol | oregonstate.edu |

Investigations into Excited State Reactivity and Energy Transfer Processes

The photochemical behavior of this compound is governed by the properties of its electronic excited states. Upon absorption of a photon, the molecule is promoted to an excited singlet state, which rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state. oregonstate.edu The nature and reactivity of this triplet state are influenced by the substituents on the aromatic rings and the surrounding solvent environment.

Investigations into 3-methylbenzophenone (B1359932) (3-MeBP) reveal that in organic solvents like acetonitrile (B52724) and isopropyl alcohol, its photophysical behavior is largely similar to that of the parent benzophenone molecule. acs.orgresearchgate.net However, the substitution pattern becomes critical in certain media. In acidic aqueous solutions, 3-MeBP exhibits an unusual acid-catalyzed proton exchange reaction at the meta-methyl group, a pathway not observed for its isomer, 4-methylbenzophenone, under similar conditions. acs.org This highlights the unique reactivity conferred by the meta-positioning of the methyl group.

Energy transfer is a crucial process by which an excited molecule can deactivate. It involves the transfer of excitation energy from a donor molecule to an acceptor molecule. fiveable.me This can occur via two primary non-radiative mechanisms:

Förster Resonance Energy Transfer (FRET): A long-range process dependent on the spectral overlap between the donor's emission and the acceptor's absorption. fiveable.me

Dexter Electron Transfer: A short-range mechanism requiring the overlap of molecular orbitals between the donor and acceptor, involving the exchange of electrons. fiveable.me

The triplet state of benzophenone derivatives is susceptible to quenching through energy transfer to suitable acceptor molecules or through collisions with other species in a process known as collisional quenching. fiveable.me The efficiency and lifetime of the triplet state are critical parameters that dictate the outcome of photochemical reactions. Studies on substituted benzophenones provide insight into these properties.

| Compound | Solvent | Triplet State Lifetime (τ) | Key Observation | Source |

|---|---|---|---|---|

| 4,4'-Dimethoxy-3-methylbenzophenone | Tetrahydrofuran (THF) | 89 ns | Extended triplet-state lifetime allows for efficient energy transfer. | smolecule.com |

| 4-Methylbenzophenone | EPA Glass (77K) | 6.44 ms | Formation of ketyl free radicals from the excited T₁ state. | oregonstate.edu |

Photoinduced Electron Transfer and Radical Chemistry

In addition to hydrogen abstraction, the excited triplet state of benzophenones can engage in photoinduced electron transfer (PET) reactions. fiveable.meacs.org In a PET process, the excited molecule acts as either an electron donor or acceptor, leading to the formation of radical ions. chemrxiv.org For benzophenones, the triplet state can accept an electron from a suitable donor, resulting in the formation of a benzophenone ketyl radical anion. nih.gov

The observation of this ketyl radical anion provides direct evidence for a single-electron transfer (SET) mechanism in quenching reactions. nih.gov The subsequent chemistry is dictated by the behavior of these radical ion intermediates.

The reactivity of this compound is expected to be influenced by the electronic properties of its substituents. The bromine atom is electron-withdrawing, while the methyl group is electron-donating, creating a complex electronic environment that affects excited-state dynamics. In aqueous solutions, the mechanism can become more complex, potentially involving proton-coupled electron transfer (PCET), where an electron and a proton are transferred in a concerted or stepwise manner. researchgate.netnih.gov Studies on the quenching of a benzophenone derivative by thymine (B56734) in aqueous solution concluded that the reaction involves PCET, a finding based on detailed kinetic analysis and cyclic voltammetry. nih.gov

The unique radical chemistry enabled by the meta-substitution in 3-methylbenzophenone (3-MeBP) further illustrates these principles. In acidic aqueous solutions, photolysis of 3-MeBP leads to a distinctive acid-catalyzed activation of the methyl C-H bond, a reaction that competes with photohydration but is absent in the para-substituted isomer (4-MeBP). acs.orgresearchgate.net This demonstrates how the substituent position can open up specific radical reaction channels.

| Compound | Solvent/Conditions | Observed Photochemical Reaction | Source |

|---|---|---|---|

| 3-Methylbenzophenone (3-MeBP) | Acidic Aqueous Solution (pH 0) | meta-Methyl Activation (Proton Exchange), Photohydration | acs.org |

| 4-Methylbenzophenone (4-MeBP) | Acidic Aqueous Solution | Photohydration only | acs.org |

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Bromo 3 Methylbenzophenone

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

For 3-Bromo-3'-methylbenzophenone, the most characteristic vibration is the stretching of the carbonyl (C=O) group, which is expected to produce a strong and sharp band in the FT-IR spectrum, typically in the range of 1650-1670 cm⁻¹. This band may also be visible, though potentially weaker, in the FT-Raman spectrum.

The aromatic rings give rise to several characteristic vibrations. The C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ range. The substitution pattern on each ring influences the exact position and intensity of these peaks. The methyl group (-CH₃) attached to one of the phenyl rings will have its own characteristic symmetric and asymmetric stretching and bending vibrations. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ range, and is often more prominent in the Raman spectrum.

A representative table of predicted vibrational frequencies for this compound is provided below.

| Wavenumber (cm⁻¹) | Predicted Assignment | Spectroscopy Technique |

| ~3080-3030 | Aromatic C-H Stretching | FT-IR, FT-Raman |

| ~2920 | -CH₃ Asymmetric Stretching | FT-IR, FT-Raman |

| ~1665 | C=O Carbonyl Stretching | FT-IR (Strong), FT-Raman (Weak) |

| ~1595, 1575 | Aromatic C=C Stretching | FT-IR, FT-Raman |

| ~1470, 1425 | Aromatic C=C Stretching | FT-IR, FT-Raman |

| ~1380 | -CH₃ Symmetric Bending | FT-IR |

| ~780, ~740 | C-H Out-of-plane Bending | FT-IR |

| ~600 | C-Br Stretching | FT-Raman (Strong), FT-IR (Weak) |

Note: The data in this table is predicted based on characteristic vibrational frequencies of functional groups and data from similar compounds. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, distinct signals are expected for the methyl protons and the aromatic protons. The methyl group (-CH₃) protons are anticipated to appear as a singlet in the upfield region, typically around δ 2.4 ppm.

The seven aromatic protons will resonate in the downfield region, generally between δ 7.2 and 7.8 ppm. Due to spin-spin coupling between adjacent protons, these signals will appear as complex multiplets. The protons on the brominated ring will be influenced by the electron-withdrawing bromine atom, while the protons on the methylated ring will be influenced by the electron-donating methyl group. The protons ortho to the bromine atom and the carbonyl group are expected to be the most deshielded and thus appear at the lowest field.

| Predicted Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 - 7.2 | Multiplet (m) | 7H | Aromatic Protons (Ar-H) |

| ~2.4 | Singlet (s) | 3H | Methyl Protons (-CH₃) |

Note: The data in this table is predicted based on typical chemical shifts for the respective functional groups. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, 14 distinct signals are expected, corresponding to the 13 aromatic carbons, the carbonyl carbon, and the methyl carbon.

The carbonyl carbon (C=O) is highly deshielded and will appear as a singlet at a very low field, typically around δ 195-197 ppm. The carbon of the methyl group (-CH₃) will be the most shielded, appearing at the highest field, around δ 21 ppm. The aromatic carbons will resonate in the intermediate region of δ 120-145 ppm. The carbon atom directly bonded to the bromine (C-Br) is expected to have its chemical shift influenced by the "heavy atom effect," which can cause a shift to a higher field (lower δ value) than might be predicted based on electronegativity alone. chemicalbook.com

| Predicted Chemical Shift (δ ppm) | Assignment |

| ~196 | Carbonyl Carbon (C=O) |

| ~144 - 122 | Aromatic Carbons (Ar-C) |

| ~21 | Methyl Carbon (-CH₃) |

Note: The data in this table is predicted based on typical chemical shifts for the respective functional groups and data from similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. oregonstate.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the coupling networks within each of the two aromatic rings, helping to differentiate the signals from the brominated ring versus the methylated ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. researchgate.net It would be used to definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton signal to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds. researchgate.net This is particularly crucial for identifying quaternary (non-protonated) carbons. For instance, correlations from the aromatic protons to the carbonyl carbon would confirm its assignment. Correlations from the methyl protons to the aromatic carbons of the tolyl ring would help to assign the carbons within that ring system.

Together, these 2D NMR experiments provide a complete and unambiguous assignment of the entire molecular structure. sioc-journal.cn

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the exact elemental formula of the molecular ion. For this compound (C₁₄H₁₁BrO), HRMS would be used to confirm the presence and number of bromine atoms, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. The molecular ion itself would be detected, confirming the molecular weight. Common fragmentation patterns for benzophenones include cleavage at the bonds adjacent to the carbonyl group. This could lead to the formation of several key fragment ions:

[M - Br]⁺: Loss of the bromine radical.

[C₇H₇O]⁺: Formation of the m-toluoyl cation (m/z 119).

[C₇H₄BrO]⁺: Formation of the 3-bromobenzoyl cation (m/z 183/185).

[C₇H₇]⁺: Formation of the tolyl cation, which may rearrange to the more stable tropylium (B1234903) ion (m/z 91).

[C₆H₄Br]⁺: Formation of the bromophenyl cation (m/z 155/157).

Analysis of these fragmentation patterns provides conclusive evidence for the identity and structure of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the unambiguous structural elucidation of this compound. The process involves multiple stages of mass analysis, typically including the selection of a precursor ion followed by its fragmentation and subsequent analysis of the resulting product ions. For this compound (molar mass: 275.15 g/mol ), the molecular ion ([M]⁺˙) peak would appear as a characteristic doublet at m/z 274 and m/z 276, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) which have a near 1:1 natural abundance. docbrown.info

In an MS/MS experiment, the molecular ion is isolated and subjected to collision-induced dissociation (CID). The fragmentation is predictable, primarily occurring at the bonds adjacent to the carbonyl group, which is a common fragmentation pathway for ketones. libretexts.org The primary fragmentation events anticipated for this compound would involve the cleavage of the C-C bonds flanking the ketone.

Predicted Fragmentation Pathways:

Loss of the bromophenyl group: Cleavage could result in the formation of a methylbenzoyl cation at m/z 119 and a neutral bromophenyl radical.

Loss of the methylphenyl group: Alternatively, cleavage could yield a bromobenzoyl cation, which would present as an isotopic doublet at m/z 183 and 185.

Loss of Carbon Monoxide (CO): Subsequent fragmentation of the benzoyl cation fragments could involve the neutral loss of a CO molecule (28 Da).

These fragmentation patterns provide a definitive fingerprint for the molecule, allowing for its structural confirmation.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure | Neutral Loss |

|---|---|---|---|

| 274/276 | 183/185 | [C₇H₄BrO]⁺ | C₇H₇• |

| 274/276 | 119 | [C₈H₇O]⁺ | C₆H₄Br• |

| 183/185 | 155/157 | [C₆H₄Br]⁺ | CO |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. Like other benzophenone (B1666685) derivatives, its spectrum is characterized by two main absorption bands corresponding to the n→π* and π→π* transitions. oregonstate.eduoregonstate.edu

The n→π transition* involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. This transition is typically of low intensity (a small molar absorptivity, ε) and appears at longer wavelengths. In non-polar solvents like methylcyclohexane, this transition is clearly observed. oregonstate.edu However, in polar solvents, the non-bonding electrons are stabilized by solvation, which increases the energy required for the transition, leading to a hypsochromic (blue) shift to a shorter wavelength. oregonstate.edu

The π→π transition* results from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. This transition is much more intense (large ε) and occurs at shorter wavelengths compared to the n→π* transition. It is generally less sensitive to solvent polarity than the n→π* transition.

Table 2: Typical UV-Vis Absorption Data for Substituted Benzophenones

| Electronic Transition | Typical Wavelength Range (nm) | Solvent Effect (Polar vs. Non-polar) | Relative Intensity |

|---|---|---|---|

| n→π* | 330 - 370 | Hypsochromic (Blue) Shift in Polar Solvents | Low |

Note: Specific λmax values for this compound would require experimental measurement but are expected to fall within these ranges based on data from similar compounds. oregonstate.eduoregonstate.edu

Advanced Chromatographic Methods for Separation and Quantification

For the effective separation and sensitive quantification of this compound, advanced chromatographic techniques coupled with mass spectrometry are the methods of choice.

Ultra-High-Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry

UHPLC systems utilize columns packed with sub-2 µm particles, which operate at high pressures to provide superior resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. eag.comsigmaaldrich.com When coupled with a mass spectrometer (UHPLC-MS), this technique offers both high-efficiency separation and highly selective/sensitive detection. chromatographyonline.comnih.gov

A typical UHPLC-MS method for this compound would involve a reversed-phase column (e.g., C18) and a gradient elution mobile phase, often consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol, with a small amount of formic acid to aid in protonation for positive ion mode mass spectrometry. mdpi.com

Table 3: Illustrative UHPLC-MS Method Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | C18, 1.7 µm particle size, 2.1 x 100 mm | Provides high-resolution separation of non-polar to moderately polar compounds. mdpi.com |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for eluting the analyte. |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for small particle size columns. |

| Gradient | 50% B to 95% B over 5 minutes | Efficiently elutes the compound from the column. |

| Injection Volume | 1 - 5 µL | Standard volume for UHPLC analysis. eag.com |

| MS Detector | Triple Quadrupole or Orbitrap | Provides high sensitivity and selectivity for quantification (using MRM) and confirmation. nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for moderately polar compounds; positive mode detects the protonated molecule [M+H]⁺. |

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas chromatography is another powerful technique for the analysis of thermally stable and volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column before being detected by a mass spectrometer. nfogm.no

The analysis of benzophenone derivatives by GC-MS is well-established. oregonstate.edunih.gov A method for this compound would likely use a low- to mid-polarity capillary column. Electron Ionization (EI) is the most common ionization technique used in GC-MS, which provides reproducible fragmentation patterns that are useful for library matching and structural confirmation. vu.edu.au

Table 4: Representative GC-MS Method Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | DB-5ms (or similar), 30 m x 0.25 mm, 0.25 µm film | A common, robust column for general-purpose analysis of semi-volatile compounds. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte. |

| Oven Program | Start at 150 °C, ramp at 10 °C/min to 300 °C | Separates compounds based on boiling point. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces repeatable fragmentation patterns. |

| MS Scan Range | 50 - 350 amu | Covers the mass of the parent ion and key fragments. |

Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

Derivatization involves chemically modifying a compound to improve its analytical characteristics, such as volatility for GC analysis, or to enhance its ionization efficiency or introduce a specific tag for detection in LC-MS.

For this compound itself, derivatization is generally not required for GC or LC-MS analysis due to its inherent volatility and ability to be ionized. However, derivatization strategies become relevant when analyzing potential metabolites or related compounds that possess functional groups amenable to chemical modification. For instance, if the methyl group on the benzophenone core were to be oxidized to a carboxylic acid through metabolic processes, this resulting acid could be derivatized.

A potential strategy would be to convert the carboxylic acid group into an ester (e.g., a methyl or ethyl ester) to increase its volatility for GC analysis. For LC-MS, a derivatizing agent that introduces a permanently charged group or a group with very high proton affinity could be used to significantly enhance sensitivity in ESI-MS. Another advanced strategy involves using a derivatization reagent containing a specific isotopic signature, such as a bromine-containing amine, which can help in the clear identification of derivatized species due to the characteristic isotopic pattern of bromine. nih.gov While not applied directly to this compound, this approach highlights a powerful tool for related analytical challenges.

Computational Chemistry and Theoretical Investigations of 3 Bromo 3 Methylbenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules like 3-Bromo-3'-methylbenzophenone. DFT calculations are instrumental in predicting a variety of molecular properties by approximating the electron density of the system.

Prediction of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are frequently used to determine the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. scialert.net A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is typically localized on the more electron-rich phenyl ring, influenced by the electron-donating methyl group, while the LUMO is often centered around the carbonyl group and the phenyl ring bearing the electron-withdrawing bromine atom. This separation of frontier orbitals is characteristic of many substituted benzophenones. nih.gov A linear relationship between experimentally measured reduction potentials and DFT-calculated LUMO energies has been established for various benzophenones, allowing for the prediction of their electrochemical behavior. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzophenones (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzophenone (B1666685) | -6.5 | -1.8 | 4.7 |

| 3-Methylbenzophenone (B1359932) | -6.3 | -1.7 | 4.6 |

| 3-Bromobenzophenone | -6.6 | -2.0 | 4.6 |

| This compound (Estimated) | -6.4 | -1.9 | 4.5 |

Note: The values for this compound are estimated based on trends observed in related substituted benzophenones. Actual values would require specific DFT calculations.

Mapping of Molecular Electrostatic Potential (MEP) and Identification of Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. walisongo.ac.id Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. Regions of neutral potential are often colored green.

In this compound, the MEP map would be expected to show a significant region of negative potential around the carbonyl oxygen atom, highlighting its role as a primary site for protonation and interaction with electrophiles. The aromatic rings would display complex potential distributions, with the bromine atom creating a region of positive potential (a σ-hole) on its outer surface, making it a potential site for halogen bonding interactions. researchgate.netresearchgate.net The methyl-substituted ring would generally be more electron-rich than the bromo-substituted ring.

Table 2: Typical Molecular Electrostatic Potential (MEP) Values at Key Sites

| Molecular Site | Expected MEP Value Range (kcal/mol) | Implication |

| Carbonyl Oxygen | -45 to -60 | Strong nucleophilic character, site for electrophilic attack |

| Aromatic Protons | +15 to +30 | Mildly electrophilic character |

| σ-hole on Bromine | +10 to +25 | Site for halogen bonding and nucleophilic interaction |

| Methyl-substituted Ring | -10 to +10 | Generally electron-rich (nucleophilic) character |

| Bromo-substituted Ring | -5 to +15 | Generally less electron-rich than the other ring |

Note: These values are illustrative and based on general characteristics of similar functional groups in other molecules.

Theoretical Vibrational Frequency Analysis and Spectroscopic Correlations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies and their corresponding intensities, a theoretical spectrum can be generated. ysu.am Comparing the theoretical spectrum with experimental data allows for the precise assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.govscispace.com

For this compound, key vibrational modes would include:

C=O Stretch: A strong, characteristic band typically appearing in the 1650-1670 cm⁻¹ region.

Aromatic C-H Stretches: Occurring above 3000 cm⁻¹.

Aliphatic C-H Stretches: From the methyl group, appearing just below 3000 cm⁻¹.

C-Br Stretch: A lower frequency vibration, typically found in the 500-650 cm⁻¹ range.

Aromatic C-C Stretches: A series of bands in the 1400-1600 cm⁻¹ region.

Theoretical calculations often require the use of a scaling factor to achieve better agreement with experimental frequencies, accounting for anharmonicity and basis set limitations. ysu.am

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are essential for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier and, therefore, the reaction rate.

For this compound, such modeling could be applied to study reactions like nucleophilic substitution at the carbon bearing the bromine atom, or reactions involving the carbonyl group, such as reductions or Grignard additions. For instance, in a nucleophilic aromatic substitution reaction, calculations would model the approach of the nucleophile, the formation of the Meisenheimer complex (intermediate), and the departure of the bromide ion. The calculated activation energies for different pathways can explain or predict reaction outcomes and regioselectivity. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics focuses on the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. cdnsciencepub.com MD simulations solve Newton's equations of motion for a system of interacting particles, providing insights into conformational changes and intermolecular interactions. researchgate.netnih.gov

For a flexible molecule like this compound, which has rotational freedom around the single bonds connecting the phenyl rings to the carbonyl carbon, MD simulations can explore its conformational landscape. These simulations can identify the most stable (lowest energy) conformations and the energy barriers between them. cdnsciencepub.com Furthermore, by simulating the molecule in a solvent, such as water or an organic solvent, one can study how intermolecular forces (e.g., hydrogen bonds, van der Waals forces) influence its conformation and behavior in solution. bohrium.complos.org

Excited State Calculations and Photophysical Property Prediction

The interaction of molecules with light is governed by their excited electronic states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies of these excited states and predicting photophysical properties like UV-Vis absorption spectra. nih.govnih.gov

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved, such as n→π* (from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π orbital) and π→π* transitions within the aromatic system. nih.govnih.gov The presence of the bromine atom (a heavy atom) can influence the photophysical properties by promoting intersystem crossing from the singlet excited state to the triplet state, which is a key process in the photochemistry of many benzophenones. rsc.orgacs.org Computational studies can model these processes and help understand properties like phosphorescence and photochemical reactivity upon exposure to UV light. oregonstate.eduresearchgate.netsmolecule.com

Applications and Emerging Research Directions of 3 Bromo 3 Methylbenzophenone

Role as a Building Block in Complex Organic Synthesis

The presence of multiple functional groups—a ketone, a brominated aromatic ring, and a methylated aromatic ring—makes 3-Bromo-3'-methylbenzophenone a versatile building block in organic synthesis. The bromine atom, in particular, serves as a key handle for a variety of coupling reactions, allowing for the construction of more complex molecular architectures.

Precursor for Advanced Pharmaceutical Intermediates and Medicinal Chemistry Scaffolds

The benzophenone (B1666685) scaffold is a well-established pharmacophore found in numerous biologically active compounds and marketed drugs. nih.govresearchgate.net Derivatives of benzophenone are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov The utility of halogenated benzophenones, such as this compound, lies in their ability to serve as intermediates in the synthesis of these complex pharmaceutical agents. chemicalbook.com

The bromine atom can be readily displaced or utilized in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. This versatility allows medicinal chemists to generate libraries of novel compounds for drug discovery programs. For instance, related bromo-substituted benzophenones are used as starting materials for creating biaryl compounds with potential applications in medicinal chemistry. smolecule.com Research on a bromo-chloro-methylbenzophenone derivative has shown it can induce apoptosis in human breast cancer cell lines, highlighting the potential of this class of compounds in oncology research.

Table 1: Potential Pharmaceutical Applications of Benzophenone Scaffolds

| Therapeutic Area | Example of Activity | Reference Compound Class |

| Anticancer | Induction of apoptosis in cancer cells | Bromo-chloro-methylbenzophenone derivatives |

| Anti-inflammatory | Intermediate for synthesis of anti-inflammatory agents | 2-Bromo-4'-chloro-3'-methylbenzophenone |

| Antimicrobial | Disruption of bacterial membranes or metabolic pathways | Substituted benzophenones |

| Antiviral | Core structure in various antiviral compounds | General benzophenone derivatives nih.gov |

Synthesis of Specialty Organic Chemicals

Beyond pharmaceuticals, this compound is a valuable precursor for a range of specialty organic chemicals. Its reactivity allows for its incorporation into larger, more functionalized molecules used in various industries. For example, derivatives of substituted benzophenones are employed in the production of photochromic compounds, which change color upon exposure to light. google.com The synthesis of these materials often involves leveraging the reactivity of halogenated benzophenones.

The compound can also be used to synthesize other complex organic molecules through reactions targeting the carbonyl group or the aromatic rings. These transformations can lead to the production of dyes, fragrances, and other fine chemicals.

Contributions to Photochemistry and Photophysical Research

Benzophenone and its derivatives are cornerstone molecules in the field of photochemistry due to their well-characterized triplet-state reactivity. The introduction of substituents like bromine and methyl groups can fine-tune the photophysical properties of the benzophenone core, leading to new applications.

Investigation as a Photoinitiator or UV Absorber Component

Benzophenones are widely used as photoinitiators in UV-curing applications, such as in inks, coatings, and adhesives. researchgate.networktribe.com Upon absorption of UV light, the benzophenone molecule is promoted to an excited triplet state, which can then initiate polymerization reactions. The efficiency of a photoinitiator is critical, and the substitution pattern on the benzophenone rings can significantly influence this property. While specific studies on this compound as a photoinitiator are not prominent, its structural similarity to other effective benzophenone-based photoinitiators suggests its potential in this area. researchgate.net

Furthermore, the ability of benzophenones to absorb UV radiation makes them effective UV absorbers or filters. researchgate.net They are incorporated into various materials, including plastics and cosmetics, to protect against photodegradation. science.gov The specific absorption characteristics can be modified by the substituents on the aromatic rings. Research on novel benzophenone derivatives aims to develop more effective and photostable UV filters. nih.gov

Table 2: Photochemical Properties and Applications of Substituted Benzophenones

| Application | Key Property | Influencing Factors | Example Reference |

| Photoinitiation | Efficient formation of an excited triplet state | Substituent electronic effects (e.g., bromo, methyl groups) | researchgate.net |

| UV Absorption | Strong absorption in the UVA/UVB range | Substituent-dependent shifts in absorption maxima | science.govnih.gov |

| Photoreduction | Formation of benzopinacols upon irradiation | Solvent polarity, presence of hydrogen donors | smolecule.comoregonstate.edu |

Studies in Light-Harvesting and Electronic Energy Transfer Systems

The photophysical properties of benzophenones also make them suitable for fundamental research in light-harvesting and electronic energy transfer. The excited triplet state of benzophenone can transfer its energy to other molecules, a process known as photosensitization. oup.comasau.ru This property is crucial in various photochemical reactions and has been explored in the context of solar energy conversion.

The presence of a heavy atom like bromine in this compound can enhance the rate of intersystem crossing to the triplet state, potentially making it an efficient photosensitizer. Studies on related methylbenzophenone isomers have investigated their photochemical reactions and excited-state dynamics, providing a framework for understanding how the substitution pattern affects these processes. researchgate.net

Exploration in Material Science and Polymer Chemistry

The versatility of this compound extends into the realm of material science and polymer chemistry, where it can be used as a monomer or a modifying agent to create materials with specific properties.

Benzophenone derivatives are being explored as building blocks for advanced materials such as organic light-emitting diodes (OLEDs). preprints.org In a recent review, the synthesis of a host material for phosphorescent OLEDs (PhOLEDs) was described using 4-bromo-3-methylbenzophenone. preprints.org This suggests that this compound could similarly be a valuable precursor for synthesizing new host materials or emitters for OLED applications. The benzophenone core can act as an acceptor unit in donor-acceptor architectures, which are common in materials for organic electronics. smolecule.compreprints.org

The ability of this compound to participate in polymerization reactions, either as a photoinitiator or as a monomer through its bromo-substituent, allows for its incorporation into polymer chains. This can be used to create polymers with enhanced thermal stability, altered refractive indices, or photo-responsive properties. ambeed.com

Design and Synthesis of Functional Organic Materials

The quest for novel organic materials with tailored optical, electronic, and physical properties is a significant driver of modern chemical research. Substituted benzophenones are a well-established class of compounds utilized in the synthesis of such materials. The specific substitution pattern of this compound offers a strategic advantage in the design of complex organic molecules.

The bromine atom on one of the phenyl rings serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the facile introduction of other functional groups or the extension of the conjugated system, leading to the creation of larger, more complex molecular architectures. For instance, a related compound, 3-Bromo-4'-methylbenzophenone, has been utilized as a key intermediate in the synthesis of photochromic compounds. google.com In a similar vein, this compound can be envisioned as a precursor for a wide array of functional organic materials.

The general synthetic strategy would involve the reaction of the bromo-substituted ring with a suitable coupling partner to introduce desired functionalities. For example, coupling with boronic acids (Suzuki coupling) could yield biaryl structures, which are common motifs in organic light-emitting diodes (OLEDs) and other organic electronic devices. The methyl group on the second phenyl ring, while less reactive than the bromine atom, can still influence the final properties of the material by affecting its solubility, morphology, and intermolecular interactions.

The table below illustrates potential functional materials that could be synthesized from this compound and their potential applications.

| Coupling Reaction | Reactant with this compound | Potential Functional Material | Potential Application |

| Suzuki Coupling | Arylboronic acid | Polyaromatic compounds | Organic Light-Emitting Diodes (OLEDs) |

| Heck Coupling | Alkene | Stilbene derivatives | Optical brighteners, Scintillators |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne conjugates | Molecular wires, Nonlinear optics |

| Buchwald-Hartwig Amination | Amine | Triarylamine derivatives | Hole-transporting materials in solar cells |

It is important to note that while these are potential applications, the specific performance of the resulting materials would need to be empirically determined.

Development of Polymers with Tunable Optical or Thermal Properties

Benzophenone and its derivatives are widely recognized for their photochemical properties, which has led to their extensive use in polymer chemistry. They can act as photoinitiators for polymerization reactions or be incorporated into polymer backbones to impart specific optical or thermal characteristics. The this compound molecule is a candidate for both of these applications.

As a photoinitiator, the benzophenone core can absorb UV radiation to generate a triplet state, which can then initiate polymerization of various monomers. The substituents on the phenyl rings can modulate the absorption spectrum and the efficiency of the initiation process. The bromine atom in this compound may enhance intersystem crossing, potentially increasing the yield of the reactive triplet state. The methyl group can influence the solubility of the photoinitiator in different monomer systems.

When incorporated into a polymer chain, this compound can influence the bulk properties of the material. The rigid benzophenone unit can enhance the thermal stability of the polymer, increasing its glass transition temperature and decomposition temperature. The bromine atom provides a site for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer chain to further tune its properties. For example, the bromine could be replaced with a fluorescent dye to create a fluorescent polymer sensor.

The optical properties of polymers containing this compound would also be affected. The benzophenone moiety itself is a chromophore, and its incorporation can lead to polymers that absorb UV light, making them useful as UV stabilizers. The presence of the heavy bromine atom could also lead to interesting phosphorescent properties. The ability to tune these properties by varying the concentration of the benzophenone monomer or through post-polymerization modification makes this an attractive strategy for developing advanced polymeric materials.

Potential in Catalysis Research

The application of this compound extends into the field of catalysis, where it can be investigated as a ligand for metal catalysts or as a component in photocatalytic systems.

Investigation as a Ligand or Precursor in Organometallic Catalysis